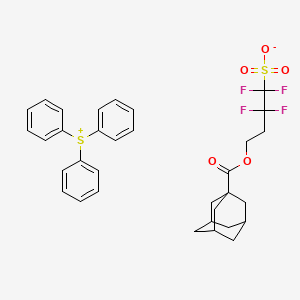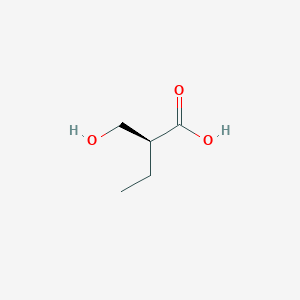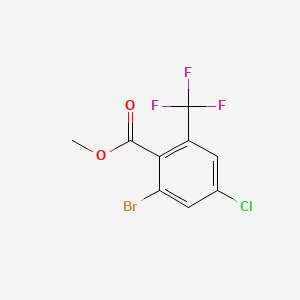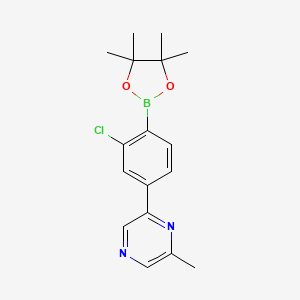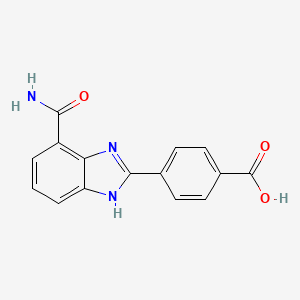![molecular formula C11H12F3NO3S B14026032 [(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(trifluoromethyl)azetidine tosylate is a chiral compound that features a trifluoromethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of azabicyclo[1.1.0]butanes (ABBs) subjected to radical strain-release photocatalysis . This method allows for the efficient formation of azetidines in high chemical yields.
Industrial Production Methods
Industrial production of (S)-2-(trifluoromethyl)azetidine tosylate may involve large-scale synthesis using photocatalytic methods. These methods are advantageous due to their operational simplicity and the ability to produce the compound in high yields without the need for transition metals or additional additives .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(trifluoromethyl)azetidine tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions due to the ring strain and the presence of the trifluoromethyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted azetidines, while oxidation and reduction can yield different functionalized derivatives .
Scientific Research Applications
(S)-2-(trifluoromethyl)azetidine tosylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-(trifluoromethyl)azetidine tosylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The azetidine ring can engage in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl Compounds: Compounds like trifluoromethyl benzene and trifluoromethyl pyridine also contain the trifluoromethyl group but have different core structures and properties.
Uniqueness
(S)-2-(trifluoromethyl)azetidine tosylate is unique due to the combination of the azetidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .
Properties
Molecular Formula |
C11H12F3NO3S |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F3NO3S/c1-8-2-4-9(5-3-8)19(16,17)18-15-7-6-10(15)11(12,13)14/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
GQLFWTHOILWVRG-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CC[C@H]2C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2CCC2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
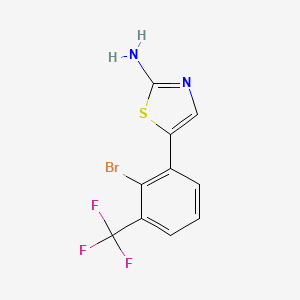

![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)
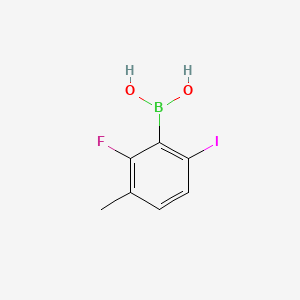
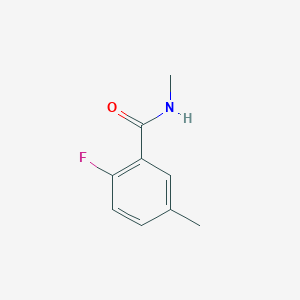
![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
